molecular formula C8H19NO B1442851 3-Ethoxy-4-methylpentan-1-amine CAS No. 1354962-75-6

3-Ethoxy-4-methylpentan-1-amine

Cat. No. B1442851
M. Wt: 145.24 g/mol
InChI Key: ABGOVGHCPXGROD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methylpentan-1-amine is a chemical compound with the CAS Number: 1354962-75-6 . It has a molecular weight of 145.24 and its IUPAC name is 3-ethoxy-4-methyl-1-pentanamine . The compound is in liquid form .


Molecular Structure Analysis

The Inchi Code for 3-Ethoxy-4-methylpentan-1-amine is 1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application 1: Synthesis of Schiff Bases

  • Summary of the Application: “3-Ethoxy-4-methylpentan-1-amine” is used in the synthesis of a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid . Schiff bases are considered as a very important class of organic compounds, which have wide applications in many biological aspects .
  • Methods of Application or Experimental Procedures: The Schiff base was synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid. Metal complexes of the Schiff base were prepared from nitrate/chloride salts of Ni(II), Co(II) Cu(II) and Zn(II) in an alcoholic medium .
  • Results or Outcomes: The chemical structures of the Schiff-base ligand and its metal complexes were confirmed by various spectroscopic studies like IR, UV-VIS, 1H NMR, 13C NMR, ESI-mass spectra, elemental analysis, molar conductance, thermogravimetric studies and magnetic susceptibility measurements . The free Schiff base and its complexes have been tested for their antibacterial as well as antifungal activity .

Application 2: Synthesis of Aminothiazole-Linked Metal Chelates

  • Summary of the Application: “3-Ethoxy-4-methylpentan-1-amine” is used in the synthesis of aminothiazole Schiff base ligands . These ligands are then used to create metal chelates with cobalt, nickel, copper, and zinc . These metal chelates have shown potential in medicinal applications, particularly as antimicrobial drugs .
  • Methods of Application or Experimental Procedures: The aminothiazole Schiff base ligands were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde . The ligands were then chelated with bivalent metal chlorides in a 1:2 (M:L) ratio .
  • Results or Outcomes: The metal chelates were found to have strong antimicrobial activity against various microbial species . In particular, the compounds showed high activities against Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . The antioxidant activity of the compounds was also evaluated, with some compounds showing high inhibition percentages .

Safety And Hazards

The compound is classified as dangerous according to the GHS05 pictogram . The hazard statements include H227 and H314 . Precautionary measures include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

3-ethoxy-4-methylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-10-8(5-6-9)7(2)3/h7-8H,4-6,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGOVGHCPXGROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methylpentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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